molecular formula C11H13NO2 B3090759 (R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate CAS No. 1213609-13-2

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B3090759
CAS No.: 1213609-13-2
M. Wt: 191.23
InChI Key: UOFGALYVZHUWOQ-SNVBAGLBSA-N
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Description

®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features an indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester group makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene core, which can be achieved through various methods such as the Diels-Alder reaction or the cyclization of appropriate precursors.

    Amino Group Introduction:

    Carboxylate Ester Formation: The carboxylate ester group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, which may exhibit different biological activities.

    Indene Derivatives: Compounds with similar indene cores but different functional groups.

Uniqueness: ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific chiral configuration and the presence of both amino and carboxylate ester groups

Properties

IUPAC Name

methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGALYVZHUWOQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
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(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate

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